molecular formula C7H8F3N3 B13002801 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine

2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B13002801
M. Wt: 191.15 g/mol
InChI Key: LMOBZPKDNZLPGV-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H8F3N3 It is characterized by the presence of a hydrazinyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine typically involves the reaction of 3-methyl-5-(trifluoromethyl)pyridine with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinyl group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, hydrazine derivatives, and oxides, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with target molecules, leading to the inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a potent agent in various applications .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

[3-methyl-5-(trifluoromethyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)3-12-6(4)13-11/h2-3H,11H2,1H3,(H,12,13)

InChI Key

LMOBZPKDNZLPGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NN)C(F)(F)F

Origin of Product

United States

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